An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Drug Development
An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies related to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane. This versatile, polyethylene glycol (PEG)-based bifunctional linker is a critical tool in the synthesis of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a heterobifunctional linker featuring a terminal azide group and two carboxylic acid moieties. The azide group allows for highly specific "click chemistry" reactions, while the carboxyl groups can be readily conjugated to primary amines. The integrated PEG3 spacer enhances the molecule's solubility and provides flexibility to the resulting conjugate.
| Property | Value |
| Molecular Formula | C18H32N4O10[1] |
| Molecular Weight | 464.5 g/mol [1][2][3] |
| CAS Number | 2086689-05-4[1][4][5] |
| Purity | Typically ≥98%[1][2][3] |
| Appearance | Solid |
| Storage Conditions | -20°C[1] |
| Shipping | Ambient Temperature[1] |
Applications in Drug Development
The unique trifunctional nature of this linker, with one azide and two carboxylic acid groups, makes it an invaluable reagent for the synthesis of complex bioconjugates.
PROTAC Synthesis: This linker is ideally suited for the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7] The dual carboxylic acid groups can be conjugated to amine functionalities on a ligand for a target protein or an E3 ubiquitin ligase. The azide then serves as a versatile handle for coupling to the other half of the PROTAC molecule, which has been modified with an alkyne, via a click chemistry reaction.[6][8][9]
Bioconjugation and PEGylation: The molecule can be used as a branched PEGylation reagent. The carboxylic acid groups can be activated to react with primary amines on proteins, peptides, or other molecules. The azide group allows for the subsequent attachment of other functionalities, such as fluorescent dyes, imaging agents, or targeting ligands, through click chemistry.[1][10]
Signaling Pathways and Experimental Workflows
The primary role of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is as a linker in the formation of PROTACs, which hijack the cell's ubiquitin-proteasome system.
A general workflow for the synthesis of a PROTAC using this linker involves a modular, multi-step process.
Experimental Protocols
The following are representative experimental protocols for the key reactions involving 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane. These should be optimized for specific applications.
Protocol 1: Amide Coupling of Carboxylic Acids to a Primary Amine
This protocol describes the reaction of the two carboxylic acid groups with a primary amine-containing molecule (e.g., a protein ligand) in the presence of an activating agent like HATU or EDC.[1][11]
Materials:
-
2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation: Dissolve the amine-containing molecule in anhydrous DMF. In a separate vial, dissolve 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane (typically 1.1-1.5 molar equivalents) in anhydrous DMF.
-
Activation: To the linker solution, add HATU (1.2 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.
-
Conjugation: Add the activated linker solution to the solution of the amine-containing molecule.
-
Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or overnight at 4°C, with gentle stirring. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Quenching: (Optional) Quench the reaction by adding the quenching buffer.
-
Purification: Purify the resulting azide-functionalized conjugate using a suitable method such as preparative HPLC or flash column chromatography.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-functionalized intermediate to an alkyne-containing molecule.[6][9]
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reaction buffer (e.g., PBS, pH 7.4, or a mixture of t-BuOH/H₂O)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reagent Preparation: Prepare stock solutions: 20 mM CuSO₄ in deionized water, 50 mM THPTA in deionized water, and a fresh 100 mM solution of sodium ascorbate in deionized water. Dissolve the azide and alkyne-containing molecules in the chosen reaction buffer.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically 1.1-1.5 molar equivalents of the alkyne).
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final conjugate by a suitable method like preparative HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction with a strained alkyne, such as DBCO or BCN.[6][9]
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule with a slight molar excess (typically 1.5-3 equivalents) of the strained alkyne-containing molecule.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, purify the final conjugate to remove unreacted reagents, for example, by using size-exclusion chromatography.
Conclusion
2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a highly valuable and versatile chemical tool for the synthesis of complex biomolecular constructs. Its well-defined structure, featuring orthogonal reactive handles and a hydrophilic spacer, facilitates a modular and efficient approach to the development of novel therapeutics and diagnostics, particularly in the rapidly advancing field of targeted protein degradation. The protocols provided herein serve as a guide for researchers to harness the potential of this linker in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, 2086689-05-4 | BroadPharm [broadpharm.com]
